1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 g/mol. This compound is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 3-chloropyrazine with piperidine under specific conditions to form the desired product . The mixture is typically extracted with toluene, treated with activated carbon on cooling, and filtered. The solvent is then distilled off to a minimal volume . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: This compound has a similar piperidine structure but differs in its functional groups and overall molecular structure.
(3-Chloropyrazin-2-yl)methanamine hydrochloride: This compound shares the chloropyrazine moiety but has different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.
Properties
IUPAC Name |
1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-3-9(7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYSDWUBONRWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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